molecular formula C27H20N2O6 B144406 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester CAS No. 115853-72-0

2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester

Cat. No.: B144406
CAS No.: 115853-72-0
M. Wt: 468.5 g/mol
InChI Key: WLMOQACMFYIXJI-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an acridine core, which is a tricyclic aromatic system, and a carboxylate group attached to the acridine ring

Preparation Methods

The synthesis of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester typically involves multiple steps, including the formation of the acridine core and the subsequent attachment of the functional groups. One common synthetic route involves the reaction of 2,6-dimethylaniline with phthalic anhydride to form the acridine core. This intermediate is then reacted with 2,5-dioxopyrrolidin-1-yl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the acridine core, using reagents such as halogens or alkylating agents. These reactions can lead to the formation of substituted acridine derivatives.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is employed in the study of biological processes, particularly those involving DNA intercalation and enzyme inhibition.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2',6'-Dimethylcarbonylphenyl 9-Acridinecarboxylate 4'-NHS Ester involves its interaction with biological molecules, particularly DNA. The acridine core allows the compound to intercalate between DNA base pairs, disrupting the normal structure and function of the DNA. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound may also interact with specific enzymes and proteins, further contributing to its biological effects.

Properties

IUPAC Name

[4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2,6-dimethylphenyl] acridine-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O6/c1-15-13-17(26(32)35-29-22(30)11-12-23(29)31)14-16(2)25(15)34-27(33)24-18-7-3-5-9-20(18)28-21-10-6-4-8-19(21)24/h3-10,13-14H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLMOQACMFYIXJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(=O)C2=C3C=CC=CC3=NC4=CC=CC=C42)C)C(=O)ON5C(=O)CCC5=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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